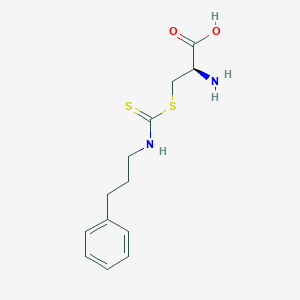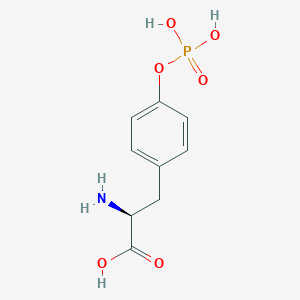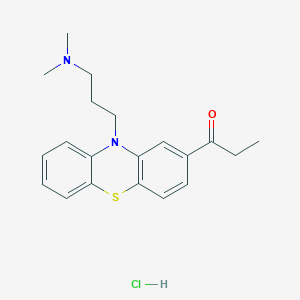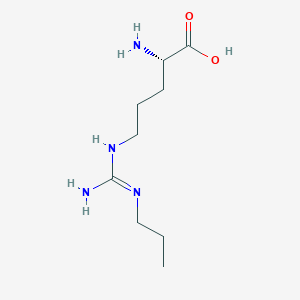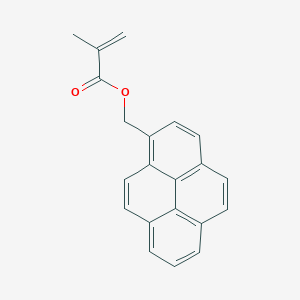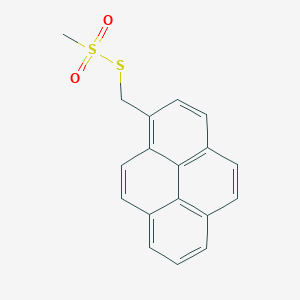
Texas Red-sulfonamidoethyl methanethiosulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Texas Red, a derivative of sulforhodamine 101, is a hydrophilic, red-emitting fluorophore synthesized to enable the coupling to amino groups on proteins and other compounds. It has been used extensively in dual parameter flow microfluorometric and fluorescence microscopic studies due to its high fluorescence yield and the distinct separation of its excitation and emission spectra from those of fluorescein isothiocyanate (Titus et al., 1982).
Synthesis Analysis
The synthesis of Texas Red-sulfonamidoethyl methanethiosulfonate involves the creation of sulfonyl chloride derivatives of sulforhodamine 101 and lissamine rhodamine B, which are then converted into more stable succinimidyl esters. This conversion facilitates conjugation, decreases protein precipitation during conjugation and storage, and often enhances the fluorescence yield of the conjugate (Lefevre et al., 1996).
Molecular Structure Analysis
An analysis of the molecular structure of methyl methanethiosulfonate, a related compound, reveals that it prefers a gauche conformation over an anti conformation. This preference is attributed to nonbonding and hyperconjugative interactions, which are crucial for understanding the molecular structure and stability of Texas Red-sulfonamidoethyl methanethiosulfonate derivatives (Tuttolomondo et al., 2007).
Chemical Reactions and Properties
Texas Red-sulfonamidoethyl methanethiosulfonate and its derivatives undergo various chemical reactions, including the disproportionate coupling reaction of sodium sulfinates mediated by BF3·OEt2. This reaction enables the formation of symmetrical/unsymmetrical thiosulfonates, highlighting the compound's reactivity and utility in synthesizing complex molecules (Cao et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility and fluorescence characteristics, are influenced by the molecular structure and the specific substitutions on the sulforhodamine backbone. The hydrophilic nature of Texas Red derivatives makes them ideal for biological applications, where they can be used without significantly disrupting biological systems or requiring the use of organic solvents.
Chemical Properties Analysis
The chemical properties of Texas Red-sulfonamidoethyl methanethiosulfonate derivatives are characterized by their stability and reactivity. The conversion of sulfonyl chloride derivatives to succinimidyl esters not only increases the stability of these compounds but also enhances their reactivity towards amino groups in proteins, making them valuable tools in bioconjugation chemistry (Lefevre et al., 1996).
科学的研究の応用
Dual Parameter Flow Microfluorometric and Fluorescence Microscopic Studies
Texas Red-sulfonamidoethyl methanethiosulfonate is used as a red-emitting fluorophore. It is hydrophilic and pairs well with fluorescein for dual parameter flow microfluorometric and fluorescence microscopic studies. Texas Red conjugates retain biological activities and have excitation and emission spectra widely separated from fluorescein isothiocyanate-labeled molecules, making it excellent for these studies (Titus et al., 1982).
Improved Labeling and Fluorescence Properties
Texas Red-X and Rhodamine Red-X are derivatives of sulforhodamine 101 and lissamine rhodamine B. They have been developed for improved labeling and fluorescence properties, with increased stability and conjugation efficiency compared to their sulfonyl chloride derivatives. This makes them useful for preparing red fluorescent conjugates in combination with fluorescein (Lefevre et al., 1996).
RNA Labeling and Purification
The methanethiosulfonate reagents, including those related to Texas Red-sulfonamidoethyl methanethiosulfonate, have shown increased efficiency in labeling and purifying 4-thiouridine (s(4)U)-containing RNA. This enhanced method allows for the study of global microRNA turnover in human cells without disturbing global miRNA levels or processing machinery (Duffy et al., 2015).
Polymer Synthesis with Fluorescent Dye End Groups
Texas Red-2-sulfonamidoethyl methanethiosulfonate has been utilized in the synthesis of vinyl polymers with two different fluorescent dye end groups. This has applications in the study of energy transfer between the end groups and can be instrumental in materials science research (Roth et al., 2010).
Antimicrobial Activity Studies
Compounds derived from sulfur, like methyl methanethiosulfonate, have been investigated for their antimicrobial activities. This research is significant in understanding the role of these compounds in the inhibition of bacterial and yeast growth, which can have implications in food safety and preservation (Kyung & Fleming, 1997).
作用機序
Target of Action
Texas Red-2-sulfonamidoethyl methanethiosulfonate, also known as Texas Red-2-MTS, is primarily used to label S-nitrosothiol and sulfhydryl (cysteine) containing compounds such as proteins . These targets play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
The compound operates through a process known as S-alkylation . It interacts with its targets by forming covalent bonds with the sulfhydryl groups of cysteine residues in proteins . This interaction results in the modification of these proteins, thereby altering their function.
Result of Action
The primary result of Texas Red-2-MTS action is the fluorescent labeling of target proteins . This allows for the detection of these proteins in fluorescence applications, aiding in various research and diagnostic procedures.
Action Environment
The action, efficacy, and stability of Texas Red-2-MTS can be influenced by various environmental factors. For instance, the compound’s fluorescence properties are optimal at an excitation wavelength of 588 nm and an emission wavelength of 609 nm in 0.1 M phosphate pH 7.0 . Additionally, it is recommended to store the compound at −20°C to maintain its stability . Other environmental factors that could potentially influence its action include the presence of other reactive species in the environment and the pH of the solution.
特性
IUPAC Name |
5-(2-methylsulfonylsulfanylethylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N3O8S4/c1-47(38,39)46-17-12-35-48(40,41)23-10-11-24(29(20-23)49(42,43)44)30-27-18-21-6-2-13-36-15-4-8-25(31(21)36)33(27)45-34-26-9-5-16-37-14-3-7-22(32(26)37)19-28(30)34/h10-11,18-20,35H,2-9,12-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYGLLUUGIYOPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N3O8S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407528 |
Source


|
| Record name | Texas Red-sulfonamidoethyl methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Texas Red-sulfonamidoethyl methanethiosulfonate | |
CAS RN |
386229-76-1 |
Source


|
| Record name | Texas Red-sulfonamidoethyl methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of Texas Red-2-sulfonamidoethyl methanethiosulfonate in the described research?
A1: Texas Red-2-sulfonamidoethyl methanethiosulfonate acts as a fluorescent dye reagent in the final step of synthesizing a heterotelechelic polymer with two distinct fluorescent dye end groups []. This compound, containing a reactive methanethiosulfonate group, specifically attaches to the ω-end dithioester group of the polymer through aminolysis. This reaction, conducted in the presence of n-propylamine, forms a disulfide bond, effectively linking the Texas Red dye to the polymer chain [].
Q2: How does the use of Texas Red-2-sulfonamidoethyl methanethiosulfonate contribute to the study's objectives?
A2: The incorporation of Texas Red-2-sulfonamidoethyl methanethiosulfonate is crucial for achieving the study's aim of creating a polymer with two different fluorescent dyes at each end. This dual labeling allows researchers to monitor and characterize the polymer using fluorescence techniques. Specifically, the presence of both Oregon Green Cadaverin at the α-end and Texas Red at the ω-end, confirmed by GPC with a UV-vis detector, validates the successful synthesis of the heterotelechelic polymer [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




